Cas no 2228504-41-2 (O-({1-2-chloro-6-(trifluoromethyl)phenylcyclopropyl}methyl)hydroxylamine)
L'O-({1-2-cloro-6-(trifluorometil)fenilciclopropil}metil)idrossilammina è un composto organico caratterizzato da una struttura ciclopropilica funzionalizzata con un gruppo idrossilamminico e un sostituente fenilico contenente cloro e trifluorometile. La presenza del gruppo trifluorometilico conferisce elevata stabilità termica e resistenza alla degradazione metabolica, mentre il nucleo ciclopropilico contribuisce alla rigidità strutturale, favorendo interazioni selettive con target biologici. Il gruppo idrossilamminico offre reattività chimica versatile, utile in sintesi avanzate o come intermedio farmacologico. La combinazione di questi elementi lo rende adatto per applicazioni in chimica farmaceutica, in particolare nello sviluppo di inibitori enzimatici o ligandi con specificità migliorata. La sua struttura ibrida bilancia proprietà lipofile e polarità controllata, ottimizzando la biodisponibilità.

2228504-41-2 structure
Nome del prodotto:O-({1-2-chloro-6-(trifluoromethyl)phenylcyclopropyl}methyl)hydroxylamine
O-({1-2-chloro-6-(trifluoromethyl)phenylcyclopropyl}methyl)hydroxylamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- O-({1-2-chloro-6-(trifluoromethyl)phenylcyclopropyl}methyl)hydroxylamine
- 2228504-41-2
- O-({1-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl}methyl)hydroxylamine
- EN300-1961493
-
- Inchi: 1S/C11H11ClF3NO/c12-8-3-1-2-7(11(13,14)15)9(8)10(4-5-10)6-17-16/h1-3H,4-6,16H2
- Chiave InChI: RQYSQWDYHUSCGN-UHFFFAOYSA-N
- Sorrisi: ClC1=CC=CC(C(F)(F)F)=C1C1(CON)CC1
Proprietà calcolate
- Massa esatta: 265.0481262g/mol
- Massa monoisotopica: 265.0481262g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 17
- Conta legami ruotabili: 3
- Complessità: 280
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 35.2Ų
O-({1-2-chloro-6-(trifluoromethyl)phenylcyclopropyl}methyl)hydroxylamine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1961493-0.05g |
O-({1-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl}methyl)hydroxylamine |
2228504-41-2 | 0.05g |
$1261.0 | 2023-09-17 | ||
Enamine | EN300-1961493-2.5g |
O-({1-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl}methyl)hydroxylamine |
2228504-41-2 | 2.5g |
$2940.0 | 2023-09-17 | ||
Enamine | EN300-1961493-0.5g |
O-({1-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl}methyl)hydroxylamine |
2228504-41-2 | 0.5g |
$1440.0 | 2023-09-17 | ||
Enamine | EN300-1961493-10g |
O-({1-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl}methyl)hydroxylamine |
2228504-41-2 | 10g |
$6450.0 | 2023-09-17 | ||
Enamine | EN300-1961493-10.0g |
O-({1-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl}methyl)hydroxylamine |
2228504-41-2 | 10g |
$6450.0 | 2023-06-01 | ||
Enamine | EN300-1961493-0.1g |
O-({1-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl}methyl)hydroxylamine |
2228504-41-2 | 0.1g |
$1320.0 | 2023-09-17 | ||
Enamine | EN300-1961493-1.0g |
O-({1-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl}methyl)hydroxylamine |
2228504-41-2 | 1g |
$1500.0 | 2023-06-01 | ||
Enamine | EN300-1961493-0.25g |
O-({1-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl}methyl)hydroxylamine |
2228504-41-2 | 0.25g |
$1381.0 | 2023-09-17 | ||
Enamine | EN300-1961493-5.0g |
O-({1-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl}methyl)hydroxylamine |
2228504-41-2 | 5g |
$4349.0 | 2023-06-01 | ||
Enamine | EN300-1961493-5g |
O-({1-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl}methyl)hydroxylamine |
2228504-41-2 | 5g |
$4349.0 | 2023-09-17 |
O-({1-2-chloro-6-(trifluoromethyl)phenylcyclopropyl}methyl)hydroxylamine Letteratura correlata
-
1. Book reviews
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
2228504-41-2 (O-({1-2-chloro-6-(trifluoromethyl)phenylcyclopropyl}methyl)hydroxylamine) Prodotti correlati
- 1936234-21-7(2-(1-Benzyl-1H-pyrazol-4-yl)-2-methoxyethan-1-amine)
- 2227682-87-1(5-chloro-2-fluoro-3-(2R)-oxiran-2-ylpyridine)
- 1804826-75-2(Ethyl 3-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine-4-acetate)
- 1443354-31-1(2-(3,5-dimethyl-4-propoxyphenyl)ethanol)
- 1421450-64-7(2-(3,4-dimethoxyphenyl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one)
- 2172018-65-2(3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}pentanoic acid)
- 91-42-9(2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid)
- 2757911-78-5(2-{3-Chloro-4-[(4-methylbenzenesulfonyl)oxy]phenyl}acetic acid)
- 2228546-16-3(4-(2-cyclopropylpropoxy)-4-methylpiperidine)
- 139370-57-3(4-chloro-5,6-dimethylfuro[2,3-d]pyrimidine)
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
